molecular formula C30H50O4 B12368461 Sitakisogenin

Sitakisogenin

Cat. No.: B12368461
M. Wt: 474.7 g/mol
InChI Key: XRTLKHZNPLDRSH-XRWCDFGBSA-N
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Description

Sitakisogenin is a triterpenoid compound isolated from the plant Gymnema sylvestre . It has a molecular formula of C30H50O4 and a molecular weight of 474.72 g/mol . This compound is known for its various biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sitakisogenin typically involves the extraction from Gymnema sylvestre. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the compound

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Sitakisogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Sitakisogenin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sitakisogenin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Gymnemic Acid: Another triterpenoid from Gymnema sylvestre with similar biological activities.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and anti-cancer properties.

    Ursolic Acid: Known for its anti-inflammatory and antioxidant activities.

Comparison: Sitakisogenin is unique due to its specific molecular structure and the distinct biological activities it exhibits. While similar compounds like Gymnemic Acid, Oleanolic Acid, and Ursolic Acid share some overlapping properties, this compound’s unique interactions with molecular targets and pathways set it apart .

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4aS,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)15-24(34)30(19,17-31)16-23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1

InChI Key

XRTLKHZNPLDRSH-XRWCDFGBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)C)O)C)C

Origin of Product

United States

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